(2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid
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Overview
Description
(2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an indole ring, an amino group, and a hydroxypentanedioic acid moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of indole derivatives and amino acids as starting materials. The reaction conditions often require the use of catalysts, such as copper, to facilitate the formation of the desired product . The process may involve oxidative dehydrogenation and annulation reactions to construct the indole ring and incorporate the amino and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogen or alkyl groups into the indole ring.
Scientific Research Applications
(2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring and amino group play crucial roles in these interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the synthesis of fentanyl and related derivatives.
4-Aminobenzenesulfonic acid compound with 1-(4-chlorobenzyl)-4-octyl-1,4-dihydro-5H-tetraazol-5-imine: Another complex organic compound with distinct chemical properties.
Uniqueness
(2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse interactions with biological targets, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
400769-79-1 |
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Molecular Formula |
C14H16N2O5 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
(2R,4S)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14+/m0/s1 |
InChI Key |
RMLYXMMBIZLGAQ-IINYFYTJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@](C[C@@H](C(=O)O)N)(C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O |
Origin of Product |
United States |
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